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Compound of Interest

Compound Name: (+)-Fenchone

Cat. No.: B1672492 Get Quote

Introduction

(+)-Fenchone, a bicyclic monoterpene ketone, is a naturally occurring organic compound

found in the essential oils of various plants, most notably fennel. Its distinct camphor-like aroma

has led to its use in perfumery and as a flavoring agent. For researchers, scientists, and

professionals in drug development, a thorough understanding of its spectroscopic properties is

crucial for identification, quality control, and further chemical investigation. This technical guide

provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data of (+)-Fenchone, complete with detailed experimental protocols

and logical visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of (+)-Fenchone reveals distinct signals corresponding to the different

proton environments in the molecule. The chemical shifts (δ) are reported in parts per million

(ppm) relative to a standard reference.
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Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H-4 ~1.85 m -

H-5 (endo) ~1.95 m -

H-5 (exo) ~1.65 m -

H-6 (endo) ~1.40 m -

H-6 (exo) ~1.75 m -

CH₃-7 ~1.05 s -

CH₃-8 ~1.02 s -

CH₃-9 ~1.10 s -

Note: The exact chemical shifts and coupling constants may vary slightly depending on the

solvent and the spectrometer's field strength. The assignments are based on typical values for

similar bicyclic systems.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

(+)-Fenchone molecule.
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Carbon Assignment Chemical Shift (δ) ppm

C-1 48.5

C-2 (C=O) 220.1

C-3 46.0

C-4 32.2

C-5 25.4

C-6 31.8

C-7 50.1

C-8 (CH₃) 22.3

C-9 (CH₃) 27.1

C-10 (CH₃) 18.9

Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of (+)-Fenchone is

as follows:

Sample Preparation: Approximately 5-10 mg of purified (+)-Fenchone is dissolved in 0.6-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00

ppm).

Instrumentation: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz

or higher).

¹H NMR Acquisition:

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal

resolution.

A standard pulse sequence (e.g., a 90° pulse) is used.
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Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single

lines for each carbon.

A larger number of scans (e.g., 128 or more) is usually required due to the lower natural

abundance of ¹³C.

The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-220

ppm).

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectra. The chemical shifts are

referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectroscopic Data
The IR spectrum of (+)-Fenchone is characterized by a strong absorption band corresponding

to the carbonyl group.
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Wavenumber (cm⁻¹)
Functional Group

Assignment
Intensity

~2960 C-H stretch (alkane) Strong

~1745 C=O stretch (ketone) Strong

~1460 C-H bend (alkane) Medium

~1380 C-H bend (gem-dimethyl) Medium

Experimental Protocol for FT-IR Spectroscopy
For a liquid sample like (+)-Fenchone, the following FT-IR procedure is typically employed:

Sample Preparation: A neat (undiluted) liquid sample is used. A single drop of (+)-Fenchone
is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to

create a thin film.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

Background Spectrum: A background spectrum of the clean salt plates is recorded to

subtract any atmospheric or instrumental interferences.

Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample

holder.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of (+)-Fenchone.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates the ions

based on their mass-to-charge ratio (m/z), providing information about the molecular weight

and fragmentation pattern of the compound.
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Mass Spectrometry Data
The electron ionization (EI) mass spectrum of (+)-Fenchone shows a molecular ion peak and

several characteristic fragment ions.

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Proposed Fragment

152 20 [M]⁺ (Molecular Ion)

137 5 [M - CH₃]⁺

110 15 [M - C₃H₆]⁺

95 30 [C₇H₁₁]⁺

81 100 [C₆H₉]⁺ (Base Peak)

69 40 [C₅H₉]⁺

Experimental Protocol for GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing volatile

compounds like (+)-Fenchone.

Sample Preparation: A dilute solution of (+)-Fenchone is prepared in a volatile organic

solvent (e.g., dichloromethane or hexane).

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

Gas Chromatography (GC) Conditions:

Column: A nonpolar capillary column (e.g., HP-5MS) is typically used.

Injector Temperature: Set to a high temperature (e.g., 250 °C) to ensure rapid vaporization

of the sample.

Carrier Gas: Helium is commonly used as the carrier gas.

Oven Temperature Program: A temperature gradient is programmed to separate the

components of the sample. For example, starting at 60 °C and ramping up to 240 °C at a
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rate of 5 °C/min.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

Mass Range: The detector is set to scan a mass range that includes the molecular weight

of the analyte (e.g., m/z 40-300).

Data Analysis: The resulting chromatogram separates the components of the sample, and

the mass spectrum of each component is recorded. The mass spectrum of the peak

corresponding to (+)-Fenchone is then analyzed for its molecular ion and fragmentation

pattern.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the

fragmentation pathway of (+)-Fenchone.
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Caption: General workflow for the spectroscopic analysis of (+)-Fenchone.
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Caption: Proposed fragmentation pathway of (+)-Fenchone in EI-MS.
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[https://www.benchchem.com/product/b1672492#fenchone-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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